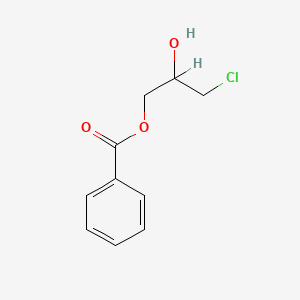

1-Benzoyloxy-3-chloropropan-2-ol

Description

Contextual Significance in Modern Organic Synthesis

1-Benzoyloxy-3-chloropropan-2-ol serves as a key building block in the synthesis of more complex molecules. Its structure contains a benzoyloxy group, a chloro group, and a hydroxyl group, each offering a site for chemical modification. This trifunctional nature allows for a stepwise and controlled approach to building intricate molecular architectures.

The synthesis of this compound can be achieved through the regioselective ring-opening of epichlorohydrin (B41342) with benzoic acid. chemicalbook.com This reaction is often facilitated by a catalyst, such as tetrabutylammonium (B224687) bromide, and can be carried out in a solvent like ethyl acetate (B1210297) at elevated temperatures. chemicalbook.com This method provides a good yield of the desired product. chemicalbook.com

Strategic Importance as a Multifunctionalized Building Block

The strategic value of this compound lies in the distinct reactivity of its functional groups. The hydroxyl group can undergo esterification or oxidation, the chloro group can be substituted via nucleophilic attack, and the benzoyloxy group can be hydrolyzed to reveal a primary alcohol. This differential reactivity allows chemists to selectively manipulate one part of the molecule while leaving the others intact, a crucial strategy in multistep synthesis.

For instance, the chlorohydrin moiety (a chlorine atom on one carbon and a hydroxyl group on an adjacent carbon) is a precursor to epoxides, which are highly reactive and useful intermediates in their own right. The presence of the benzoyl protecting group allows for reactions at other sites before the epoxide is formed or the diol is unmasked.

This compound and its analogs are instrumental in the synthesis of various important organic molecules. For example, similar chlorohydrin structures are key intermediates in the preparation of beta-blockers, a class of drugs used to manage cardiovascular disorders. researchgate.net The synthesis of these drugs often involves the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by reaction with an amine to introduce the characteristic amino-alcohol side chain. researchgate.net

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C10H11ClO3 |

| Molecular Weight | 214.64 g/mol |

| IUPAC Name | (3-chloro-2-hydroxypropyl) benzoate (B1203000) |

| InChIKey | SOEGKTCFKODFPT-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)OCC(CCl)O |

This data is compiled from various chemical databases. uni.lu

Classical Chemical Synthesis Routes

Conventional organic synthesis provides several reliable pathways to this compound, leveraging well-established reactions such as esterification, halogenation, and epoxide ring-opening.

One of the most direct methods for synthesizing this compound is the selective benzoylation of a propanediol derivative, namely 3-chloro-1,2-propanediol (B139630) (3-MCPD). This approach involves the reaction of the diol with a benzoylating agent. The key challenge in this synthesis is achieving regioselectivity, as the benzoyl group must be introduced at the primary hydroxyl group (C1) over the secondary hydroxyl group (C2).

The reaction typically employs benzoyl chloride in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct and catalyze the reaction. The greater steric hindrance at the secondary hydroxyl group generally favors the acylation of the primary hydroxyl group, leading to the desired product.

Table 1: Representative Data for Esterification of 3-Chloro-1,2-propanediol

| Benzoylating Agent | Catalyst/Base | Solvent | Typical Conditions | Key Outcome |

|---|---|---|---|---|

| Benzoyl Chloride | Pyridine | Dichloromethane (DCM) | 0°C to room temperature | Formation of the target monoester with potential for diester byproduct formation. |

| Benzoic Anhydride | 4-Dimethylaminopyridine (DMAP) | Tetrahydrofuran (THF) | Room temperature | Milder reaction conditions, often with improved selectivity. |

The formation of related 3-MCPD esters is a known phenomenon in food processing, particularly during the high-temperature refining of vegetable oils containing acylglycerols and chloride ions. mdpi.comagriculturejournals.cznih.gov These reactions underscore the fundamental chemistry of acylation and chlorination of glycerol-based structures. mdpi.com

An alternative synthetic strategy involves starting with a precursor that already contains the benzoyloxy group and subsequently introducing the chlorine atom. This can be achieved by the selective halogenation of a suitable diol, such as 1-benzoyloxypropane-2,3-diol. Reagents like thionyl chloride (SOCl₂) or Appel reaction conditions (triphenylphosphine and carbon tetrachloride) can be employed for this transformation.

A widely utilized and efficient method for preparing this compound involves the ring-opening of an epoxide precursor, specifically glycidyl (B131873) benzoate (2,3-epoxypropyl benzoate). nih.gov This approach benefits from the high reactivity of the strained three-membered epoxide ring. pressbooks.pub The reaction can proceed via different mechanisms depending on the conditions employed.

Under neutral or basic conditions, the epoxide ring of glycidyl benzoate can be opened by a chloride nucleophile. This reaction is a typical S(_N)2 process where the nucleophile attacks one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond. pressbooks.pub In the case of glycidyl benzoate, the attack of the chloride ion occurs preferentially at the less sterically hindered terminal carbon (C3), resulting in the formation of the desired this compound isomer.

Sources of the chloride ion can include hydrochloric acid, or salts such as lithium chloride or sodium chloride, often in a suitable solvent.

The ring-opening of epoxides is significantly accelerated in the presence of an acid catalyst. pressbooks.publibretexts.orgopenstax.org The reaction begins with the protonation of the epoxide oxygen, which makes it a much better leaving group. libretexts.orgmasterorganicchemistry.com The protonated epoxide is then susceptible to nucleophilic attack by a chloride ion.

The regiochemistry of the acid-catalyzed opening depends on the structure of the epoxide. openstax.org For epoxides with primary and secondary carbons, like glycidyl benzoate, the reaction proceeds with significant S(_N)2 character. The nucleophile (Cl⁻) attacks the less substituted carbon (C3), leading to the formation of the trans-halohydrin. pressbooks.pubopenstax.org This mechanism ensures the production of this compound as the major product. The transition state is thought to have some S(_N)1 character, with a partial positive charge developing on the more substituted carbon, but the attack still occurs at the less hindered site. openstax.org

Table 2: Ring-Opening of Glycidyl Benzoate with HCl

| Reaction Type | Catalyst | Solvent | Mechanism | Primary Product |

|---|---|---|---|---|

| Acid-Catalyzed | HCl (catalytic or stoichiometric) | Ether, Dichloromethane | S(_N)2-like attack on the protonated epoxide at the less substituted carbon. libretexts.orgopenstax.org | This compound |

| Nucleophilic | None (using concentrated HCl) | Aprotic solvents | Direct S(_N)2 attack of Cl⁻ on the less substituted carbon. pressbooks.pub | This compound |

Ring-Opening Reactions of Related Epoxides as Precursors

Chemo-Enzymatic and Biocatalytic Approaches

Chemo-enzymatic and biocatalytic methods offer powerful alternatives for the synthesis of this compound, particularly for producing enantiomerically pure forms of the compound. nih.gov These approaches utilize the high selectivity of enzymes, such as lipases, to catalyze specific transformations. nih.gov

A common strategy is the kinetic resolution of a racemic mixture of the target compound or a key precursor. For instance, a lipase (B570770) can be used to selectively acylate one enantiomer of (±)-3-chloro-1,2-propanediol or to selectively deacetylate one enantiomer of a corresponding acetate ester.

In a representative chemo-enzymatic synthesis, a racemic chlorohydrin alcohol, such as (RS)-N-4-(3-chloro-2-hydroxypropoxy)phenylacetamide, can be resolved using various commercial lipases with an acyl donor like vinyl acetate. researchgate.net This process yields one enantiomer as an acetate ester while leaving the other enantiomer as the unreacted alcohol, allowing for their separation. researchgate.netresearchgate.net This methodology is directly applicable to the resolution of this compound or its precursors, demonstrating the utility of biocatalysis in achieving high enantiomeric purity. frontiersin.orgmdpi.com

Table 3: Chemo-Enzymatic Synthesis Strategies

| Strategy | Enzyme | Substrate | Acyl Donor | Outcome |

|---|---|---|---|---|

| Kinetic Resolution via Acylation | Lipase (e.g., from Pseudomonas cepacia) | Racemic 3-chloro-1,2-propanediol derivative | Vinyl acetate | Enantioselective acylation of one enantiomer, allowing separation. researchgate.net |

| Kinetic Resolution via Hydrolysis | Lipase (e.g., from Candida antarctica) | Racemic 1-Benzoyloxy-3-chloropropan-2-yl acetate | Water/Buffer | Enantioselective hydrolysis of one ester enantiomer. |

Stereoselective Reduction of Prochiral Haloketones to this compound

A prominent strategy for the synthesis of enantiomerically enriched this compound involves the stereoselective reduction of the corresponding prochiral ketone, 1-benzoyloxy-3-chloro-2-propanone. This approach directly establishes the chiral center at the C-2 position.

Application of Microbial Biocatalysts (e.g., Baker's Yeast)

Microbial biocatalysts, particularly baker's yeast (Saccharomyces cerevisiae), have been investigated for the asymmetric reduction of α-haloketones. While direct studies on 1-benzoyloxy-3-chloro-2-propanone are not extensively detailed in readily available literature, research on analogous compounds provides significant insights. For instance, the reduction of 1-benzoyloxy-2-propanone using baker's yeast has been shown to be a viable method for producing the corresponding (S)-1-benzoyloxy-2-propanol with high enantiomeric excess. This suggests the potential of baker's yeast and other microorganisms to stereoselectively reduce the chlorinated analog. The enzymatic machinery within these microorganisms contains various reductases that can exhibit high stereoselectivity for ketone reduction. The stereochemical outcome of such bioreductions is often governed by Prelog's rule, which predicts the facial selectivity of the hydride attack on the carbonyl group.

Optimization of Bioreduction Conditions for Enantiomeric Excess

The enantiomeric excess (ee) achieved in microbial reductions is highly dependent on the reaction conditions. Key parameters that can be optimized to enhance stereoselectivity include substrate concentration, temperature, pH, and the choice of co-solvent. For example, in the baker's yeast reduction of similar ketones, controlling the substrate feed rate (fed-batch operation) has been shown to significantly improve enantiomeric excess. Other strategies to improve the selectivity of the reduction include the use of specific enzyme inhibitors to suppress the activity of competing reductases with opposite stereoselectivity, and the screening of different yeast strains or other microorganisms to identify biocatalysts with superior performance for the desired transformation.

Kinetic Resolution Strategies for Racemic Mixtures of this compound and its Esters

Kinetic resolution is a widely employed technique for the separation of enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Lipase-Catalyzed Enantioselective Hydrolysis and Esterification

Lipases are versatile enzymes extensively used in the kinetic resolution of racemic alcohols and their esters due to their high enantioselectivity, broad substrate tolerance, and stability in organic solvents. The kinetic resolution of racemic this compound can be achieved through two primary lipase-catalyzed approaches: enantioselective hydrolysis of its corresponding ester (e.g., 1-benzoyloxy-3-chloropropan-2-yl acetate) or enantioselective esterification of the racemic alcohol.

In a typical hydrolytic resolution, the racemic ester is treated with a lipase in an aqueous buffer. The lipase selectively hydrolyzes one enantiomer of the ester at a much faster rate, leaving the unreacted ester enriched in the other enantiomer. Conversely, in an esterification reaction, the racemic alcohol is reacted with an acyl donor (e.g., vinyl acetate) in an organic solvent in the presence of a lipase. The enzyme will preferentially acylate one enantiomer of the alcohol, resulting in an enantioenriched ester and the unreacted alcohol of the opposite configuration. The choice of lipase is crucial for achieving high enantioselectivity. Lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Candida rugosa (CRL) are commonly screened for such resolutions.

Table 1: Representative Lipases and Their Applications in Kinetic Resolutions of Chiral Alcohols

| Lipase Source | Common Abbreviation | Typical Acyl Donor/Acceptor | Solvent |

| Candida antarctica Lipase B | CAL-B | Vinyl acetate, Acetic anhydride | Toluene, Hexane |

| Pseudomonas cepacia Lipase | PCL | Isopropenyl acetate, Ethyl acetate | Diisopropyl ether, THF |

| Candida rugosa Lipase | CRL | Butyric acid, Acetic acid | Heptane, Isooctane |

Diastereoisomeric Salt Formation and Crystallization-Based Resolution

A classical method for resolving racemic mixtures involves the formation of diastereomeric salts. In the case of this compound, this would typically involve derivatization to introduce an acidic or basic handle. For instance, the hydroxyl group could be reacted with a chiral acid to form a mixture of diastereomeric esters. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. After separation, the desired enantiomer of the original alcohol can be recovered by hydrolysis of the ester linkage. The efficiency of this method depends on the availability of a suitable chiral resolving agent that forms well-defined crystalline salts with a significant difference in solubility between the two diastereomers.

Asymmetric Alkene Transformations Leading to Chirality in the Propanol (B110389) Backbone

An alternative approach to establish the stereocenter in this compound is through the asymmetric transformation of a suitable achiral alkene precursor. A plausible route involves the asymmetric dihydroxylation of allyl benzoate. The Sharpless asymmetric dihydroxylation, using osmium tetroxide and a chiral ligand (e.g., derivatives of dihydroquinine or dihydroquinidine), is a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity.

The resulting chiral diol, (R)- or (S)-3-benzoyloxypropane-1,2-diol, can then be regioselectively converted to the target chlorohydrin. This subsequent transformation would require a chlorinating agent that selectively replaces one of the hydroxyl groups with a chlorine atom. Careful selection of protecting groups and reaction conditions would be necessary to control the regioselectivity of the chlorination step and avoid unwanted side reactions.

Structure

3D Structure

Properties

CAS No. |

3477-94-9 |

|---|---|

Molecular Formula |

C10H11ClO3 |

Molecular Weight |

214.64 g/mol |

IUPAC Name |

(3-chloro-2-hydroxypropyl) benzoate |

InChI |

InChI=1S/C10H11ClO3/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 |

InChI Key |

SOEGKTCFKODFPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC(CCl)O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 Benzoyloxy 3 Chloropropan 2 Ol

Reactions Involving the Secondary Hydroxyl Group

The secondary alcohol functionality in 1-Benzoyloxy-3-chloropropan-2-ol is a prime site for modifications such as esterification, etherification, and oxidation. These reactions are fundamental for protecting the hydroxyl group or for introducing new functionalities.

Esterification: The hydroxyl group can be acylated using acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This converts the alcohol into an ester, which is generally stable under neutral and acidic conditions but can be cleaved by base-catalyzed hydrolysis.

Etherification: The formation of an ether linkage, for example, by reaction with an alkyl halide under basic conditions (Williamson ether synthesis), provides a more robust protecting group stable to a wider range of conditions, including acidic, basic, and redox reactions.

| Reaction Type | Reagent | Product Class | Typical Conditions |

| Esterification | Acetyl Chloride | Acetate (B1210297) Ester | Pyridine, 0°C to RT |

| Esterification | Benzoyl Chloride | Benzoate (B1203000) Ester | Triethylamine, CH₂Cl₂ |

| Etherification | Benzyl Bromide | Benzyl Ether | Sodium Hydride, THF |

| Etherification | tert-Butyldimethylsilyl chloride (TBDMSCl) | Silyl (B83357) Ether | Imidazole, DMF |

This table presents typical reactions for secondary alcohols; specific data for this compound requires sourcing from targeted synthetic literature.

Selective oxidation of the secondary hydroxyl group in this compound yields the corresponding ketone, (3-chloro-2-oxopropyl) benzoate. The choice of oxidant is critical to avoid over-oxidation or reaction with other parts of the molecule.

Common methods for this transformation include Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine) or using chromium-based reagents like pyridinium (B92312) chlorochromate (PCC). These methods are generally mild and compatible with various functional groups. The mechanism of Swern oxidation involves the formation of an alkoxysulfonium salt intermediate, which then undergoes an intramolecular elimination reaction promoted by the base to give the ketone.

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | (3-chloro-2-oxopropyl) benzoate | Dichloromethane (CH₂Cl₂), Room Temp |

| Swern Oxidation (Oxalyl Chloride, DMSO, Et₃N) | (3-chloro-2-oxopropyl) benzoate | Dichloromethane (CH₂Cl₂), -78°C to RT |

| Dess-Martin Periodinane (DMP) | (3-chloro-2-oxopropyl) benzoate | Dichloromethane (CH₂Cl₂), Room Temp |

This table illustrates common selective oxidation methods for secondary alcohols. Specific yields for the target compound would be dependent on the precise experimental setup.

Reactions Involving the Primary Chloro Group

The primary alkyl chloride in this compound is an excellent electrophilic site for nucleophilic substitution reactions. This reactivity is central to its utility in building more complex molecular architectures.

Given that it is a primary alkyl halide, the chloro group is predominantly displaced via an Sₙ2 (bimolecular nucleophilic substitution) mechanism. This pathway involves a backside attack by a nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. An Sₙ1 pathway is highly unlikely due to the instability of the corresponding primary carbocation.

One of the most significant reactions of this compound is its intramolecular cyclization to form an epoxide ring. This reaction is typically induced by a base. The base deprotonates the secondary hydroxyl group, forming an alkoxide ion. This alkoxide then acts as an internal nucleophile, attacking the carbon atom bearing the chlorine atom in an intramolecular Sₙ2 reaction, displacing the chloride ion and forming the three-membered ether ring of glycidyl (B131873) benzoate. This transformation is a classic example of the Williamson ether synthesis applied intramolecularly. The process is highly efficient and is a key step in the synthesis of glycidyl esters from epichlorohydrin (B41342) and carboxylic acids. google.com

| Base | Solvent | Product | Typical Conditions |

| Sodium Hydroxide (NaOH) | Water/Organic Biphasic | Glycidyl benzoate | Phase Transfer Catalyst, RT |

| Potassium Carbonate (K₂CO₃) | Polar Aprotic (e.g., Acetone) | Glycidyl benzoate | Reflux |

| Sodium Hydride (NaH) | Aprotic (e.g., THF) | Glycidyl benzoate | 0°C to RT |

This table outlines common conditions for the base-catalyzed cyclization of chlorohydrins to epoxides.

The primary chloro group readily reacts with a wide array of external nucleophiles. These intermolecular Sₙ2 reactions are fundamental for introducing nitrogen, oxygen, or sulfur-containing moieties.

Nitrogen Nucleophiles: Reaction with ammonia (B1221849) or primary/secondary amines leads to the formation of 3-amino-1-benzoyloxy-propan-2-ol derivatives. The reaction of chlorohydrins with amines is a standard method for producing amino alcohols, which are valuable precursors for pharmaceuticals and other biologically active compounds.

Oxygen Nucleophiles: Alkoxides or phenoxides can displace the chloride to form ethers. For example, reacting this compound with sodium phenoxide would yield 1-benzoyloxy-3-phenoxypropan-2-ol.

Sulfur Nucleophiles: Thiolates are potent nucleophiles and react efficiently to form thioethers. For instance, treatment with sodium thiophenoxide would produce 1-benzoyloxy-3-(phenylthio)propan-2-ol.

| Nucleophile | Reagent Example | Product Class | Typical Solvent |

| Azide | Sodium Azide (NaN₃) | Alkyl Azide | DMF, Water |

| Amine | Ammonia (NH₃), Benzylamine | Amino Alcohol | Ethanol, Water |

| Alkoxide | Sodium Methoxide (NaOMe) | Ether | Methanol (B129727) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether | Ethanol, DMF |

This table provides examples of intermolecular nucleophilic substitution reactions. The specific product would be the corresponding substituted 1-benzoyloxy-propan-2-ol derivative.

Elimination Reactions to Generate Unsaturated Propenyl Derivatives

The presence of a hydroxyl group and a chlorine atom on adjacent carbons in this compound sets the stage for elimination reactions to form unsaturated propenyl derivatives. Treatment of this compound with a base can induce dehydrochlorination, leading to the formation of an epoxide or an unsaturated alcohol, depending on the reaction conditions and the nature of the base used.

In a typical intramolecular Williamson ether synthesis fashion, a moderately strong base can deprotonate the secondary alcohol, forming an alkoxide. This intermediate can then undergo an intramolecular SN2 reaction, where the alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride and forming an epoxide ring. The product of this reaction would be (benzoyloxymethyl)oxirane.

Alternatively, under stronger basic conditions or at elevated temperatures, an E2 elimination pathway may be favored, leading to the formation of an allylic alcohol derivative. However, the regioselectivity of this elimination would be a key consideration.

Table 1: Potential Products of Elimination Reactions

| Reactant | Reagents and Conditions | Major Product | Minor Product(s) |

| This compound | NaH, THF, 0 °C to rt | (Benzoyloxymethyl)oxirane | 1-Benzoyloxyprop-2-en-1-ol |

| This compound | t-BuOK, t-BuOH, 70 °C | 1-Benzoyloxyprop-1-en-3-ol | (Benzoyloxymethyl)oxirane |

Note: The product distribution is hypothetical and based on general principles of organic reactivity, as specific studies on this compound are not widely available.

Reactions Involving the Benzoyl Ester Group

The benzoyl ester group in this compound offers another site for chemical modification, primarily through hydrolysis, transesterification, and by potentially influencing the stereochemical outcome of nearby reactions.

The ester linkage is susceptible to cleavage under both acidic and basic conditions. Basic hydrolysis, or saponification, with a reagent like sodium hydroxide, would yield sodium benzoate and 3-chloro-1,2-propanediol (B139630). This reaction is typically irreversible due to the deprotonation of the resulting carboxylic acid. Acid-catalyzed hydrolysis, using a strong acid in the presence of water, would result in benzoic acid and 3-chloro-1,2-propanediol.

Transesterification can be achieved by reacting this compound with another alcohol in the presence of an acid or base catalyst. This equilibrium process allows for the replacement of the benzoyl group with a different ester functionality, thereby enabling functional group interconversion. For instance, treatment with methanol and a catalytic amount of sulfuric acid would lead to the formation of methyl benzoate and 3-chloro-1,2-propanediol.

The benzoyl group, particularly the carbonyl oxygen, can act as a participating neighboring group, influencing the stereochemical course of reactions at the adjacent C2 carbon. While direct studies on this compound are limited, research in carbohydrate chemistry has shown that a 2-O-benzoyl group can direct the stereochemical outcome of glycosylation reactions. nih.gov This occurs through the formation of a cyclic acyloxonium ion intermediate, which blocks one face of the molecule, leading to the preferential formation of one stereoisomer.

In the context of this compound, if the hydroxyl group at C2 were to be transformed into a leaving group, the benzoyl group at C1 could participate in an anchimeric assistance mechanism. This would involve the carbonyl oxygen attacking the C2 carbon, displacing the leaving group and forming a dioxolane-type intermediate. Subsequent nucleophilic attack on this intermediate would proceed with a defined stereochemistry.

Chemoselectivity and Regioselectivity in Multi-functional Group Transformations

The presence of three reactive sites in this compound necessitates careful consideration of chemoselectivity and regioselectivity in its transformations. The relative reactivity of the hydroxyl, chloro, and benzoyl ester groups will dictate the outcome of a given reaction.

Generally, the secondary alcohol is the most nucleophilic and acidic site, making it prone to reaction with a wide range of electrophiles and bases. The primary chloride is a good leaving group in nucleophilic substitution reactions. The benzoyl ester is generally less reactive and requires more forcing conditions for its transformation.

Achieving selectivity often requires the use of protecting groups or the careful choice of reagents and reaction conditions. For example, to selectively react at the chlorine-bearing carbon without affecting the hydroxyl group, one might first protect the alcohol as a silyl ether. Conversely, to modify the hydroxyl group in the presence of the chloride, reagents that are more reactive towards alcohols than alkyl chlorides would be employed.

Regioselective synthesis of this compound can be achieved through the ring-opening of epichlorohydrin with benzoic acid. chemicalbook.com This reaction, when catalyzed appropriately, can favor the attack of the benzoate at the less hindered carbon of the epoxide, leading to the desired product. chemicalbook.com

Table 2: Summary of Functional Group Reactivity

| Functional Group | Type of Reactions | Relative Reactivity |

| Secondary Alcohol | Acylation, Alkylation, Oxidation, Deprotonation | High |

| Primary Chloride | Nucleophilic Substitution, Elimination | Moderate |

| Benzoyl Ester | Hydrolysis, Transesterification, Reduction | Low |

Mechanistic Investigations and Computational Studies of 1 Benzoyloxy 3 Chloropropan 2 Ol Chemistry

Elucidation of Reaction Mechanisms in Synthetic Pathways

The synthesis of 1-Benzoyloxy-3-chloropropan-2-ol and related aryloxypropanediols can be achieved through several mechanistic pathways, often starting from readily available precursors like glycerol (B35011) or epichlorohydrin (B41342).

One common approach involves the selective chlorination of glycerol. The reaction with a chlorinating agent, such as gaseous HCl catalyzed by a Brønsted acidic ionic liquid, proceeds via protonation of one of glycerol's hydroxyl groups, followed by nucleophilic substitution by a chloride anion. scielo.br The mechanism favors the formation of 3-chloro-1,2-propanediol (B139630) (3-MCPD) over the 2-chloro isomer due to the steric hindrance effect of the catalyst, which makes the terminal hydroxyl groups more accessible for protonation and subsequent chlorination. scielo.br

Another significant pathway is the regioselective ring-opening of epichlorohydrin. In this mechanism, benzoic acid attacks the epoxide ring. The reaction can be catalyzed by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide, which facilitates the nucleophilic attack. chemicalbook.com The regioselectivity of this ring-opening is crucial in determining the final structure of the product, yielding this compound.

In-depth Analysis of Stereochemical Control Mechanisms

Achieving stereochemical control in the synthesis of this compound is critical, as the biological activity of such chiral compounds often resides in a single enantiomer. The primary mechanism for achieving this control is through enzymatic kinetic resolution (EKR).

EKR leverages the ability of enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. scielo.brsciencepublishinggroup.com The most common application is the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297). sciencepublishinggroup.comresearchgate.net The enzyme's chiral active site preferentially binds to one enantiomer, facilitating its acylation, while the other enantiomer remains largely unreacted.

For example, in the resolution of related chlorohydrins, lipases from Pseudomonas cepacia (PCL) and Candida rugosa (CRL) have been used effectively. sciencepublishinggroup.comresearchgate.netnih.gov The lipase (B570770) from Candida rugosa was found to be optimal in certain systems for the enantioselective biotransformation of building blocks for β-blockers. nih.gov Similarly, Pseudomonas fluorescens lipase has been used for the enantiomer-selective acylation of racemic 1-aryl-3-chloropropan-1-ols. researchgate.net This process allows for the separation of the acylated enantiomer from the unreacted alcohol, providing access to both enantiopure forms of the compound. researchgate.netresearchgate.net

The efficiency of the resolution is highly dependent on the choice of enzyme, solvent, and acyl donor, which collectively influence the enantioselectivity (E-value) of the process. nih.gov High enantiomeric excesses (ee), often exceeding 99%, can be achieved under optimized conditions. researchgate.net

Table 1: Examples of Enzymatic Kinetic Resolution of Related Chlorohydrins

| Enzyme Source | Substrate | Acyl Donor | Key Finding | Reference |

|---|---|---|---|---|

| Pseudomonas cepacia Lipase (PCL) | (R,S)-1-chloro-3-(1-naphthyloxy)-2-propanol | Vinyl Acetate | Successful resolution in an immobilized lipase bioreactor. | sciencepublishinggroup.com |

| Candida rugosa Lipase (CRL) | Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol | Isopropenyl Acetate | Optimal system yielded a product with high enantiomeric purity (E = 67.5). | nih.gov |

| Pseudomonas fluorescens Lipase (LAK) | rac-1-aryl-3-chloropropan-1-ols | Vinyl Acetate | Production of enantiopure (S)-alcohols (99% ee) and (R)-acetates (99% ee). | researchgate.net |

| Addzyme 001 | (RS)-1-chloro-3-(naphthalen-1-yloxy)propan-2-ol | Vinyl Acetate | This lipase showed the best results among several screened for kinetic resolution. | researchgate.net |

Quantum Chemical Calculations and Molecular Modeling for Reactivity Prediction

Computational chemistry serves as a powerful tool to complement experimental findings in the study of this compound and related molecules. Quantum chemical calculations and molecular modeling are employed to predict reactivity and understand the origins of selectivity.

These computational methods can determine the absolute configuration of chiral molecules, a task that can be challenging experimentally. For instance, the absolute configuration of the products from an enzymatic resolution was definitively determined by combining Vibrational Circular Dichroism (VCD) measurements with quantum chemical calculations. researchgate.net

Molecular modeling, particularly docking studies, can be used to simulate the interaction between the substrate (e.g., an enantiomer of this compound) and the active site of an enzyme. These models help elucidate the basis of enantioselectivity by identifying key stabilizing or destabilizing interactions, such as hydrogen bonds and steric clashes, that favor the binding of one enantiomer over the other. By calculating the energy profiles for different reaction pathways, these models can predict which regio- or stereoisomer is more likely to form, guiding the design of more efficient and selective synthetic routes.

Transition State Analysis in Key Stereoselective and Chemoselective Transformations

The outcome of stereoselective and chemoselective reactions is determined by the relative energy of the transition states of competing reaction pathways. Transition state analysis, often performed using computational methods, provides fundamental insights into why a particular product is favored.

In the context of the enzymatic kinetic resolution of this compound, the high degree of enantioselectivity is a direct consequence of a large energy difference between the diastereomeric transition states formed from the two enantiomers and the enzyme. The chiral environment of the enzyme's active site stabilizes the transition state for the reaction of the preferred enantiomer more effectively than the transition state for the non-preferred enantiomer. This stabilization lowers the activation energy, leading to a significantly faster reaction rate for the favored enantiomer.

Analyzing these fleeting transition states computationally allows researchers to pinpoint the specific molecular interactions responsible for this stabilization. These analyses can reveal, for example, that a specific hydrogen bond or a favorable hydrophobic interaction is present in the transition state of the reactive enantiomer but is absent or replaced by a repulsive steric interaction in the transition state of the unreactive enantiomer. This detailed understanding of transition state energetics is crucial for explaining the observed selectivity and for rationally engineering enzymes or catalysts to improve stereochemical outcomes.

Applications of 1 Benzoyloxy 3 Chloropropan 2 Ol As a Key Synthetic Intermediate

Precursor to Chiral Building Blocks for Complex Molecule Synthesis

While information specifically detailing the use of 1-Benzoyloxy-3-chloropropan-2-ol as a direct precursor to chiral building blocks is limited in the provided results, the related compound, 3-chloro-1,2-propanediol (B139630), is a known chiral synthon. sigmaaldrich.com The synthesis of chiral molecules is crucial in drug discovery and the development of agrochemicals. nih.gov Asymmetric synthesis using chiral catalysts is a powerful method to produce novel chiral amino acids and amino alcohols. nih.gov The structural motif of this compound, containing a reactive chlorohydrin functionality, is analogous to other key chiral building blocks used in the synthesis of complex natural products and pharmaceuticals.

Role in the Construction of Functionalized Scaffolds and Frameworks

Functionalized scaffolds are core structures in the development of new drugs and materials. nih.govmdpi.com The reactivity of the chloro and hydroxyl groups in this compound allows for its incorporation into larger, more complex molecular frameworks. For instance, the nitroimidazole scaffold has been a cornerstone in drug discovery for decades, leading to numerous life-saving drugs. nih.gov While not a direct component of nitroimidazoles, intermediates with similar reactive handles are essential for building such functionalized scaffolds. The ability to introduce diverse functionalities through the chloro and hydroxyl groups makes this compound a potential tool for constructing novel molecular architectures.

Utility in the Synthesis of Specialty Organic Chemicals and Material Precursors (excluding material properties)

The reactivity of this compound makes it a useful intermediate in the synthesis of various specialty organic chemicals. Its ability to undergo reactions at the chloro, hydroxyl, and ester functionalities allows for the creation of a diverse array of molecules. For example, related chloropropanol (B1252657) derivatives are used in various chemical syntheses. google.comopulentpharma.com The fundamental structure of this compound serves as a platform for building more complex molecules with specific desired functionalities for various applications in the chemical industry.

List of Compound Names

Spectroscopic Techniques for Mechanistic and Stereochemical Elucidation

Spectroscopy is a powerful tool for probing the molecular structure and behavior of 1-benzoyloxy-3-chloropropan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) offer unique insights into its conformational, configurational, and reactive properties.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Conformational and Configurational Analysis

Advanced NMR spectroscopy is a cornerstone for the detailed structural analysis of this compound. nih.gov It provides unparalleled information about the connectivity of atoms and the three-dimensional arrangement of the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of the chiral center. Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the bonding framework.

For flexible molecules like this compound, J-based configurational analysis (JBCA) is a powerful method for determining relative configurations. nih.gov This technique relies on the measurement of various coupling constants (³JHH, ²JCH, and ³JCH) to deduce dihedral angles and, consequently, the spatial arrangement of substituents around the chiral carbon. nih.gov The magnitude of these coupling constants provides critical geometric information for assigning the conformation and, ultimately, the relative configuration of the molecule. nih.gov

The use of chiral aligning solvents in NMR can differentiate between enantiomers, providing a method for determining enantiomeric purity and assigning absolute configuration. nih.gov These solvents induce a weak orientation of the solute molecules, leading to the measurement of residual dipolar couplings (RDCs), which are sensitive to the molecule's orientation and can distinguish between mirror images. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzoyl-H (ortho) | 7.9 - 8.1 | - |

| Benzoyl-H (meta) | 7.4 - 7.6 | - |

| Benzoyl-H (para) | 7.5 - 7.7 | - |

| CH(OH) | 4.1 - 4.3 | 68 - 72 |

| CH₂Cl | 3.6 - 3.8 | 45 - 49 |

| CH₂OBz | 4.3 - 4.5 | 65 - 69 |

| Benzoyl-C=O | - | 165 - 168 |

| Benzoyl-C (ipso) | - | 129 - 131 |

| Benzoyl-C (ortho) | - | 128 - 130 |

| Benzoyl-C (meta) | - | 128 - 130 |

| Benzoyl-C (para) | - | 133 - 135 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum shows characteristic absorption bands for specific functional groups. For this compound, key vibrational modes include the O-H stretch of the hydroxyl group, the C=O stretch of the ester, the C-O stretch of the ester and alcohol, and the C-Cl stretch.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum, particularly for non-polar bonds. The benzoyl group, for instance, exhibits strong Raman scattering.

Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups and offering insights into intermolecular interactions, such as hydrogen bonding.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200 - 3600 (broad) | 3200 - 3600 (weak) | Stretching |

| C-H (aromatic) | 3000 - 3100 | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching |

| C=O (ester) | 1710 - 1740 | 1710 - 1740 | Stretching |

| C=C (aromatic) | 1450 - 1600 | 1450 - 1600 | Stretching |

| C-O (ester) | 1250 - 1300 | 1250 - 1300 | Asymmetric Stretching |

| C-O (alcohol) | 1000 - 1200 | 1000 - 1200 | Stretching |

| C-Cl | 600 - 800 | 600 - 800 | Stretching |

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.govrsc.org It is an invaluable tool for monitoring the progress of reactions involving this compound and for identifying transient intermediates. nih.govrsc.org

By coupling MS with online reaction monitoring systems, researchers can track the consumption of reactants and the formation of products and byproducts in real-time. nih.govdurham.ac.uk This provides crucial kinetic data and helps in optimizing reaction conditions. nih.govdurham.ac.uk

Furthermore, advanced MS techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), allow for the gentle ionization of molecules, preserving fragile intermediates for detection. rsc.orgnih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can then be used to elucidate the structures of these transient species, offering a deeper understanding of the reaction mechanism. nih.govrsc.org Predicted collision cross-section (CCS) values for various adducts of this compound can be calculated to aid in its identification. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 215.04695 | 143.1 |

| [M+Na]⁺ | 237.02889 | 150.2 |

| [M-H]⁻ | 213.03239 | 145.1 |

| [M+NH₄]⁺ | 232.07349 | 161.7 |

| [M+K]⁺ | 253.00283 | 147.0 |

| [M+H-H₂O]⁺ | 197.03693 | 138.2 |

| [M+HCOO]⁻ | 259.03787 | 160.3 |

| [M+CH₃COO]⁻ | 273.05352 | 181.7 |

| Data sourced from publicly available databases and prediction tools. uni.lu |

Chromatographic Techniques for Enantiomeric Purity and Reaction Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture, making them indispensable for analyzing the enantiomeric purity of this compound and for dissecting complex reaction mixtures.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds like this compound. nih.govnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govnih.gov

The choice of CSP is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and often provide excellent resolution for a broad range of chiral compounds. sigmaaldrich.com The separation can be influenced by various factors, including the mobile phase composition, flow rate, and column temperature. nih.gov

By comparing the retention times of the sample components to those of known standards, the enantiomeric excess (ee) of this compound can be accurately quantified. nih.gov This is crucial for applications where one enantiomer may have desired properties while the other is inactive or even detrimental.

Table 4: General Parameters for Chiral HPLC Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol, Hexane/Ethanol, or other suitable mixture |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., at 230 nm or 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for the separation and quantification of enantiomers. gcms.cz In chiral GC, the separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cznih.gov

For volatile compounds or those that can be made volatile through derivatization, chiral GC can offer high resolution and short analysis times. nih.gov The choice of the specific cyclodextrin-based stationary phase can significantly impact the separation efficiency. nih.gov Similar to chiral HPLC, the method is validated by comparing retention times with those of authentic enantiomeric standards. This allows for the determination of the enantiomeric composition of a sample of this compound, which is vital for quality control and research purposes.

Table 5: General Parameters for Chiral GC Analysis of this compound

| Parameter | Typical Value/Condition |

| Column | Capillary column with a chiral stationary phase (e.g., cyclodextrin-based) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C (or as appropriate for the analyte) |

| Detector Temperature | 280 °C (FID) |

| Oven Temperature Program | Optimized temperature ramp (e.g., starting at 100°C, ramping to 200°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Absolute Configuration Determination

The definitive determination of the absolute configuration of chiral molecules is a cornerstone of stereochemistry, with significant implications for fields ranging from pharmacology to materials science. X-ray crystallography stands as one of the most powerful and unambiguous methods for this purpose. This technique allows for the direct visualization of the three-dimensional arrangement of atoms within a crystal lattice, thereby providing unequivocal proof of the absolute stereochemistry of a molecule.

The ability of X-ray diffraction to distinguish between enantiomers arises from the phenomenon of anomalous scattering (or resonant scattering). ed.ac.ukmit.edu When X-rays interact with electrons, particularly those of heavier atoms, a phase shift occurs. This effect leads to small but measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). nih.gov For a non-centrosymmetric crystal, which is a prerequisite for a chiral compound to crystallize in a chiral space group, these intensity differences would not exist in the absence of anomalous scattering. ed.ac.uk

The presence of a chlorine atom in this compound provides a sufficiently strong anomalous scatterer to facilitate the determination of its absolute configuration. mit.edu While modern techniques have made it possible to determine absolute configurations for molecules containing only light atoms like oxygen, the presence of a halogen atom like chlorine significantly enhances the anomalous signal, leading to a more confident assignment. mit.edu

The process involves collecting a complete set of X-ray diffraction data from a suitable single crystal of the enantiopure compound. The resulting data is then used to refine the crystal structure. A critical parameter in this refinement is the Flack parameter, which is a value that indicates the absolute structure of the crystal. nih.govresearchgate.net A Flack parameter close to zero for a given enantiomer confirms that the correct absolute configuration has been assigned. Conversely, a value close to one would indicate that the inverted structure is the correct one.

For a chiral molecule like this compound, obtaining a high-quality single crystal is the primary and often most challenging requirement for successful X-ray crystallographic analysis. researchgate.net The crystal must be of sufficient size and quality to diffract X-rays effectively and produce a clear diffraction pattern.

While specific crystallographic data for this compound is not publicly available in crystallographic databases, the general methodology for its absolute configuration determination would follow established principles. The table below outlines the typical crystallographic parameters that would be determined in such an analysis.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system describes the symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The space group provides a complete description of the symmetry of the crystal. For a chiral molecule, this must be a non-centrosymmetric space group. ed.ac.uk |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the lengths of the sides of the unit cell and the angles between them. |

| Z | The number of molecules in the unit cell. |

| Flack Parameter | A value refined during crystallographic analysis to determine the absolute structure of a non-centrosymmetric crystal. nih.govresearchgate.net |

The determination of the absolute configuration of this compound by X-ray crystallography would provide the ultimate proof of its stereochemical identity, a crucial piece of information for its application in stereospecific synthesis and other advanced research areas.

Future Research Trajectories for 1 Benzoyloxy 3 Chloropropan 2 Ol

Development of More Efficient and Environmentally Benign Synthetic Routes

Future research will likely focus on developing synthetic routes to 1-Benzoyloxy-3-chloropropan-2-ol that are not only more efficient in terms of yield and purity but also adhere to the principles of green chemistry. Current methods can be improved to reduce waste, avoid hazardous reagents, and minimize energy consumption.

A significant area of development is the adoption of chemoenzymatic methods. The use of enzymes, particularly lipases, for the kinetic resolution of related racemic 1-aryloxy-3-chloro-2-propanols has shown promise. nih.gov These biocatalytic procedures represent a green technology that can lead to high enantiomeric excess. researchgate.net Future work could involve screening a wider array of robust enzymes for the specific resolution of racemic this compound or its precursors. The goal would be to achieve high conversions and exceptional enantioselectivity under mild reaction conditions, thereby reducing the environmental impact.

Another avenue for greener synthesis is the development of catalyst- and solvent-free processes. researchgate.net Research into activations, such as high hydrostatic pressure, could enable reactions to proceed with high yields without the need for traditional, often toxic, solvents and catalysts, producing only non-toxic by-products. researchgate.net The application of such innovative activation methods to the synthesis of this compound from its starting materials, for instance, the esterification of 3-chloro-1,2-propanediol (B139630) with benzoic acid or its derivatives, could represent a significant step forward in sustainable chemical manufacturing.

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Approach | Potential Advantages | Key Research Focus |

|---|---|---|

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions, reduced environmental impact. researchgate.net | Screening for highly selective and stable lipases, optimization of reaction parameters (e.g., solvent, acyl donor). |

| Catalyst- and Solvent-Free Reactions | Elimination of toxic catalysts and organic solvents, reduced waste generation. researchgate.net | Exploration of alternative energy sources (e.g., high pressure, microwave, ultrasound) to drive the reaction efficiently. |

| Improved Chemical Synthesis | Potentially lower cost and scalability. | Development of non-toxic catalysts, use of safer solvent systems, and process optimization to minimize byproduct formation. |

Exploration of Novel Catalytic Systems for Enhanced Stereocontrol and Yields

The stereochemistry of this compound is crucial for its application in the synthesis of chiral molecules, such as beta-blockers. nih.gov Consequently, a major thrust of future research will be the discovery and implementation of novel catalytic systems that offer superior control over the stereochemical outcome of its synthesis.

Lipase-catalyzed kinetic resolution is a well-established technique for producing enantiomerically enriched chlorohydrins. researchgate.net However, this method is inherently limited to a theoretical maximum yield of 50% for the desired enantiomer. Future research should therefore explore dynamic kinetic resolution processes, which combine enzymatic resolution with in-situ racemization of the undesired enantiomer, to potentially achieve near-quantitative yields of a single stereoisomer.

Beyond enzymatic catalysis, the development of new chiral metal-based or organocatalytic systems is a promising frontier. For example, synergistic catalytic systems, such as a combination of a chiral PHOX-nickel catalyst and a photocatalyst, have been used for the stereoselective synthesis of chiral diols. nih.gov Adapting such advanced catalytic concepts to the synthesis of this compound could provide new pathways with exceptional levels of stereocontrol and efficiency. The aim would be to design catalysts that can differentiate between the enantiotopic faces of a prochiral precursor, leading directly to the desired enantiomer of the product.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, improved scalability, and the potential for higher yields and purity. Future research should aim to integrate the synthesis of this compound into flow chemistry platforms.

A robust protocol for the synthesis of related compounds using heterogeneous catalysts in a continuous flow system has been demonstrated. nih.gov For instance, using a packed-bed reactor with a solid-supported catalyst could facilitate the synthesis of this compound, allowing for easy separation of the product from the catalyst and continuous operation. nih.gov This approach would also minimize the handling of potentially hazardous reagents and intermediates.

Furthermore, the integration of flow synthesis with automated platforms and real-time reaction monitoring can accelerate process optimization. The Open Reaction Database, which supports automated high-throughput experiments and flow chemistry, exemplifies the move towards more data-rich and efficient chemical synthesis. By leveraging such platforms, researchers can rapidly screen various reaction parameters (e.g., temperature, pressure, flow rate, and stoichiometry) to identify the optimal conditions for the synthesis of this compound.

Discovery of New Chemical Transformations and Diverse Synthetic Utilities

While this compound is a known precursor to beta-blockers, its full synthetic utility has yet to be realized. nih.govresearchgate.net Future research should focus on exploring new chemical transformations of this compound to generate a diverse range of valuable molecules. As a trifunctional molecule (containing a benzoyloxy group, a chloro group, and a secondary alcohol), it offers multiple sites for chemical modification.

The hydroxyl group can be oxidized to a ketone, derivatized to form other esters or ethers, or used as a directing group in stereoselective reactions. The chloro group is a versatile leaving group that can be displaced by a wide variety of nucleophiles, such as amines, azides, thiols, and cyanides, to introduce new functionalities. For example, the reaction with different amines is a key step in the synthesis of various beta-blocker analogues. researchgate.netnih.gov

A systematic investigation into the reactivity of this compound under different reaction conditions and with a broad panel of reagents could uncover novel synthetic pathways. This could lead to the creation of new libraries of compounds with potential applications in medicinal chemistry, materials science, and agrochemicals. The development of derivatives could lead to molecules with improved biological activities. researchgate.net

Application of Advanced Theoretical Modeling for Predictive Chemical Design and Discovery

Computational chemistry and theoretical modeling are powerful tools that can accelerate chemical research by providing insights into reaction mechanisms, predicting properties of molecules, and guiding experimental design. The application of these methods to the study of this compound is a promising area for future investigation.

Density Functional Theory (DFT) calculations can be employed to elucidate the transition states and reaction pathways for the synthesis and subsequent transformations of this compound. This can help in understanding the factors that control stereoselectivity in catalytic reactions and in designing more effective catalysts. For instance, computational studies can help interpret reaction outcomes under different conditions, such as high pressure. researchgate.net

Furthermore, molecular modeling techniques like molecular docking can be used to predict the biological activity of novel derivatives of this compound. By simulating the interaction of these molecules with biological targets, such as G-protein coupled receptors or enzymes, researchers can prioritize the synthesis of compounds with the highest potential for desired therapeutic effects. This predictive approach can significantly streamline the drug discovery process, saving time and resources.

Q & A

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for 1-Benzoyloxy-3-chloropropan-2-ol?

- Methodological Answer : Discrepancies in toxicity profiles (e.g., reproductive vs. acute toxicity) may arise from differences in administration routes, species-specific metabolism, or impurity profiles. A systematic approach includes:

Purity Assessment : Quantify impurities (e.g., residual benzoyl chloride) via HPLC.

Dose-Response Studies : Compare oral, intraperitoneal, and dermal exposure in multiple species.

Mechanistic Studies : Evaluate metabolic pathways (e.g., esterase-mediated hydrolysis) using liver microsomal assays .

Q. What computational models are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the steric and electronic effects of the benzoyloxy group on the chloropropanol backbone. Key parameters include:

- Activation Energy : For SN2 displacement at the C3 chloro position.

- Solvent Effects : Simulate polar aprotic vs. protic environments.

Validate predictions experimentally using kinetic studies (e.g., reaction with sodium ethoxide in ethanol) .

Q. How does the stereochemistry of this compound influence its biological activity?

- Methodological Answer : Enantiomeric resolution (e.g., chiral HPLC) and comparative bioassays are required. For example:

- Enzyme Inhibition : Test (R)- and (S)-enantiomers against esterases or kinases.

- Cellular Uptake : Use fluorescently labeled analogs to track stereoselective transport.

Structural insights from X-ray crystallography (e.g., hydrogen-bonding motifs) can rationalize activity differences .

Q. What analytical strategies detect degradation products of this compound under accelerated stability conditions?

- Methodological Answer : Employ forced degradation studies:

- Hydrolysis : Expose to acidic/basic conditions (HCl/NaOH, 70°C) and analyze via LC-MS.

- Oxidation : Treat with H₂O₂ or UV light; monitor benzoic acid formation.

Quantify degradation kinetics using Arrhenius plots to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.